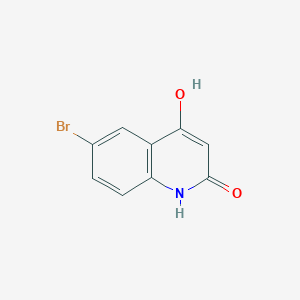

6-Bromo-4-hydroxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFPMEMMMGZBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715837 | |

| Record name | 6-Bromo-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-23-9 | |

| Record name | 6-Bromo-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-hydroxyquinolin-2(1h)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Bromo-4-hydroxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-hydroxyquinolin-2(1H)-one is a halogenated heterocyclic compound belonging to the 4-hydroxy-2-quinolone class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] The strategic placement of the bromine atom at the C-6 position, combined with the tautomeric 4-hydroxy-2-oxo core, imparts unique physicochemical properties and offers versatile handles for synthetic modification. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and reactivity of this compound, with a focus on its application as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO₂ | [4][5] |

| Molecular Weight | 240.05 g/mol | [4][5] |

| Melting Point | 211-212 °C | [6] |

| Appearance | Off-white to light brown solid | [5][7] |

| pKa (Predicted) | 4.50 ± 1.00 | [4] |

| Solubility (Predicted in Water) | 0.17 g/L (25 °C) | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a variation of the Conrad-Limpach-Knorr synthesis. This typically involves the condensation of 4-bromoaniline with a malonic acid derivative, followed by a thermally induced cyclization.

Reaction Mechanism: Conrad-Limpach-Knorr Synthesis

The synthesis proceeds through two key stages:

-

Condensation: 4-bromoaniline reacts with a malonic acid equivalent, such as diethyl malonate or, as in a documented procedure, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), to form an intermediate enamine or anilide.[7]

-

Cyclization: The intermediate undergoes an intramolecular cyclization at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or in a high-boiling solvent, to yield the quinolinone ring system.[7]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a literature procedure and provides a reliable method for the laboratory-scale synthesis of this compound.[7][10]

Step 1: Condensation of 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione

-

In a round-bottom flask, combine 4-bromoaniline (30.0 g, 174 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (25.1 g, 174 mmol).

-

Heat the mixture at 80 °C for 1.5 hours.

-

Cool the reaction mixture to room temperature to obtain the intermediate 3-((4-bromophenyl)amino)-3-oxopropanoic acid derivative as a solid.

-

Remove the acetone by-product under vacuum.

Step 2: Cyclization to this compound

-

To the solid intermediate from Step 1, add Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid, ~100 mL) or polyphosphoric acid (~10 g per 0.7 g of intermediate).[7]

-

Heat the mixture to 70-120 °C overnight.[7]

-

Cool the reaction to room temperature and carefully pour it onto ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid thoroughly with water and then with ethanol.

-

Dry the product under vacuum to yield this compound as a light brown solid.[7]

Spectral Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.75 | s | N/A |

| H-8 | 7.21 | d | 8.79 |

| H-7 | 7.65 | dd | 8.79, 2.20 |

| H-5 | 7.85 | d | 2.20 |

Spectrum recorded in DMSO-d₆ at 400 MHz.[7]

¹³C NMR Spectroscopy

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z values corresponding to the [M+H]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes.[7]

-

Expected m/z: [M(⁷⁹Br)+H]⁺ ≈ 240.9 and [M(⁸¹Br)+H]⁺ ≈ 242.9.

-

Fragmentation Pattern: The fragmentation of the quinolone core under mass spectrometry conditions typically involves the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Based on data from similar 4-hydroxy-2-quinolone structures, the following absorptions are anticipated:[13][14]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (enolic) | ~3400 (broad) |

| N-H stretch (amide) | ~3200-3000 (broad) |

| C=O stretch (amide) | ~1660-1680 |

| C=C stretch (aromatic) | ~1600-1450 |

| C-Br stretch | ~600-500 |

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its key functional groups: the tautomeric 4-hydroxy/2-oxo system, the amide N-H, and the C-6 bromine atom. This provides multiple avenues for synthetic diversification.

Tautomerism and Alkylation

The 4-hydroxy-2-quinolone core exists in equilibrium between its keto and enol tautomeric forms. This allows for selective alkylation at the oxygen (O-alkylation) or nitrogen (N-alkylation) atoms, depending on the reaction conditions (base, solvent, and alkylating agent).[15] This differential reactivity is crucial for building molecular complexity.

Caption: Differential alkylation of the quinolinone core.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-6 position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound.[17]

Application as a Key Pharmaceutical Intermediate

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. For instance, the related compound 6-bromoquinolin-4-ol is a precursor in the synthesis of GSK2126458, a potent phosphoinositide 3-kinase (PI3K) and mTOR inhibitor that has been investigated as an anti-cancer agent.[18] The synthetic utility of this compound lies in its ability to be converted to such key intermediates through reactions like chlorination of the 4-hydroxy group followed by further functionalization.[18][19]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or contact with skin and eyes. Store in a cool, dry place in a tightly sealed container.[20]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined synthesis, combined with the multiple reactive sites on its scaffold, allows for the generation of diverse chemical libraries for drug discovery. The ability to functionalize the quinolinone core through alkylation and the aromatic ring via cross-coupling reactions makes it a strategic starting material for the development of novel therapeutic agents targeting a range of diseases. This guide provides the foundational chemical knowledge necessary for researchers and drug development professionals to effectively utilize this important compound in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 54675-23-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. atlantis-press.com [atlantis-press.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound | 54675-23-9 [sigmaaldrich.com]

A Technical Guide to the Structural Elucidation of 6-Bromo-4-hydroxyquinolin-2(1H)-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1][2] Their rigid, planar structure is a cornerstone in medicinal chemistry, lending itself to a wide array of biological activities.[1] The precise characterization of these molecules is paramount, as subtle changes in their substitution patterns can dramatically alter their function. This guide provides an in-depth, systematic approach to the structural elucidation of a specific derivative, 6-bromo-4-hydroxyquinolin-2(1H)-one, CAS Number 54675-23-9.[3][4][5][6]

We will proceed through a logical workflow, beginning with the determination of the molecular formula and culminating in the complete assembly of the molecular framework. Each analytical step is explained not merely as a procedure, but as a piece of a larger puzzle, demonstrating how different spectroscopic techniques provide complementary information that, in unison, leads to an unambiguous structural assignment. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of novel chemical entities.

The structure , this compound, is known to exist predominantly in the 4-hydroxy-2(1H)-quinolone tautomeric form in common solvents like DMSO, a crucial consideration for spectral interpretation.[7]

Chapter 1: Determination of Molecular Formula and Unsaturation

The first step in elucidating the structure of an unknown compound is to determine its molecular formula. This provides the elemental composition and, from this, the degree of unsaturation can be calculated, offering the first clues about the number of rings and/or double bonds present in the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for establishing the molecular formula. For this compound, the analysis would yield the exact mass of the molecular ion.

Expected HRMS Data: The molecular formula is C₉H₆BrNO₂.[8][9] The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by approximately 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Parameter | Expected Value |

| Molecular Formula | C₉H₆BrNO₂ |

| Calculated Exact Mass (for C₉H₆⁷⁹BrNO₂) | 238.9582 Da |

| Calculated Exact Mass (for C₉H₆⁸¹BrNO₂) | 240.9561 Da |

| Molecular Weight (Average) | 240.06 g/mol |

Data sourced from PubChem CID 54689446 and other chemical suppliers.[9]

Degree of Unsaturation (DoU)

The Degree of Unsaturation (also known as the double bond equivalent) indicates the total number of rings and π-bonds in a molecule. It is calculated using the following formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C, H, X, and N are the number of carbon, hydrogen, halogen, and nitrogen atoms, respectively.

For C₉H₆BrNO₂: DoU = 9 + 1 - (6/2) - (1/2) + (1/2) = 10 - 3 - 0.5 + 0.5 = 7

A DoU of 7 suggests a highly unsaturated system, consistent with an aromatic bicyclic structure (like quinoline, which accounts for 5 degrees) plus additional π-bonds (e.g., from carbonyl and enol groups).

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000–400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum provides direct evidence for the key functional groups of the quinolinone core. For a similar compound, 4-hydroxy-2(1H)-quinolone, characteristic bands are observed at 3360 cm⁻¹ (O-H), 1657 cm⁻¹ (C=O), and 1508 cm⁻¹ (C=C, aromatic).[10]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |

| 3400 - 3200 (Broad) | O-H Stretch | Hydroxyl (-OH) | Confirms the "hydroxy" moiety. |

| 3200 - 3100 (Broad) | N-H Stretch | Amide/Lactam (-NH-) | Confirms the 2(1H)-one tautomer. |

| ~1660 (Strong) | C=O Stretch | Amide I Band (Lactam) | Confirms the carbonyl group of the quinolinone ring. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Indicates the presence of the quinoline aromatic system. |

| 1275 - 1200 | C-O Stretch | Enol/Phenol | Consistent with the hydroxyl group attached to the ring.[11] |

The presence of strong absorptions for O-H, N-H, and C=O groups provides compelling evidence for the proposed 4-hydroxy-2(1H)-quinolone structure.

Chapter 3: Building the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of every carbon and hydrogen atom. Data is typically acquired in a deuterated solvent such as DMSO-d₆, where the 4-hydroxy-2(1H)-quinolone tautomer is known to be predominant.[7]

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their coupling (neighboring protons). For the parent compound 4-hydroxy-2(1H)-quinolone, proton signals for the aromatic hydrogens H-5, H-6, H-7, and H-8 are observed between 7.16 and 7.83 ppm.[10] A characteristic singlet for H-3 is seen at 5.77 ppm.[10] For the 6-bromo derivative, a similar pattern is expected, but with one aromatic proton absent.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | Broad Singlet | 1H | NH -1 | Exchangeable proton of the lactam. |

| ~11.0 | Broad Singlet | 1H | OH -4 | Exchangeable proton of the hydroxyl group. |

| ~7.9 | Doublet | 1H | H -5 | Downfield shift due to proximity to the ring junction and deshielding from the carbonyl group. Coupled to H-7. |

| ~7.7 | Doublet of Doublets | 1H | H -7 | Coupled to H-5 and H-8. |

| ~7.2 | Doublet | 1H | H -8 | Coupled to H-7. |

| ~5.8 | Singlet | 1H | H -3 | Olefinic proton adjacent to the carbonyl group. Appears as a singlet as it has no adjacent proton neighbors. |

Note: The exact chemical shifts and coupling constants for the aromatic region require experimental data, but the predicted pattern is based on known substituent effects. A proton at position 6 is absent, and the remaining three aromatic protons form an AMX spin system.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale | |---|---|---|---|---| | ~175 | C | C -4 | Enolic carbon, highly deshielded. | | ~164 | C | C -2 | Carbonyl carbon of the lactam. | | ~140 | C | C -8a | Quaternary carbon at the ring junction. | | ~133 | CH | C -7 | Aromatic methine. | | ~125 | CH | C -5 | Aromatic methine. | | ~122 | C | C -4a | Quaternary carbon at the ring junction. | | ~118 | CH | C -8 | Aromatic methine. | | ~115 | C | C -6 | Carbon bearing the bromine atom, deshielded. | | ~98 | CH | C -3 | Olefinic carbon adjacent to the carbonyl. |

Assignments are based on literature values for similar quinolinone structures.[10][12]

2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR experiments like HSQC, HMBC, and COSY reveal how they are connected.

3.3.1. Experimental Protocols: 2D NMR

-

Sample Preparation: Prepare a concentrated sample (20-50 mg in 0.6 mL of DMSO-d₆) for optimal signal-to-noise in ¹³C-based experiments.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to definitively assign the ¹H signals to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full structure. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing for the connection of molecular fragments across quaternary (non-protonated) carbons.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 3 bonds), confirming the connectivity of the aromatic protons.

3.3.2. Interpreting 2D NMR Data

The following diagram illustrates the overall workflow for the spectroscopic analysis and structure elucidation.

Caption: General experimental workflow for spectroscopic analysis.

The crucial HMBC correlations would be:

-

H-3 to C-2, C-4, and C-4a: This firmly places the olefinic proton within the pyridinone ring and connects it to the ring junction.

-

H-5 to C-4, C-7, and C-8a: Connects the two rings together.

-

H-8 to C-6 and C-4a: Further confirms the connectivity of the benzene ring and its fusion to the pyridinone ring.

-

NH-1 to C-2, C-8a, and C-3: Confirms the position of the nitrogen atom within the heterocyclic ring.

The following diagram visualizes the key HMBC correlations used to piece together the molecular skeleton.

Caption: Key 2- and 3-bond HMBC correlations for structure assembly.

Conclusion

The structural elucidation of this compound is a systematic process of evidence accumulation. Mass spectrometry establishes the molecular formula (C₉H₆BrNO₂) and degree of unsaturation. Infrared spectroscopy confirms the presence of key hydroxyl, amide, and carbonyl functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly ¹H, ¹³C, HSQC, and HMBC, allows for the unambiguous assignment of every atom and the connection of all molecular fragments. The convergence of these independent analytical techniques provides a self-validating and trustworthy confirmation of the molecular structure, a critical foundation for any further research or development involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 54675-23-9|this compound|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 54675-23-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 6-Bromo-4-hydroxyquinolin-2(1H)-one: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 6-bromo-4-hydroxyquinolin-2(1H)-one, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the resulting spectra are explained to provide a robust understanding of the molecule's structural characteristics.

Introduction: The Quinolinone Core in Drug Discovery

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a bromine atom and hydroxyl group to this scaffold, as in this compound, can significantly influence its physicochemical properties and biological activity. Accurate and comprehensive spectroscopic characterization is therefore paramount for its unambiguous identification, purity assessment, and as a foundation for further derivatization and structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. The spectrum is acquired on a 400 MHz NMR spectrometer.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 11.5 (broad s) | broad singlet | - | 1H | N-H |

| 9.5 (s) | singlet | - | 1H | O-H |

| 7.85 (d) | doublet | 2.20 | 1H | H-5 |

| 7.65 (dd) | doublet of doublets | 8.79, 2.20 | 1H | H-7 |

| 7.21 (d) | doublet | 8.79 | 1H | H-8 |

| 5.75 (s) | singlet | - | 1H | H-3 |

Interpretation: The ¹H NMR spectrum in DMSO-d₆ clearly indicates the presence of all the expected protons.[1] The downfield broad singlet at 11.5 ppm is characteristic of the N-H proton of the lactam ring, while the singlet at 9.5 ppm corresponds to the hydroxyl proton. The aromatic region displays three distinct signals. The doublet at 7.85 ppm is assigned to the H-5 proton, which is ortho to the bromine atom and shows a small coupling constant. The doublet of doublets at 7.65 ppm corresponds to the H-7 proton, coupled to both H-8 (large coupling constant) and H-5 (small coupling constant). The doublet at 7.21 ppm is assigned to the H-8 proton, coupled to H-7. The upfield singlet at 5.75 ppm is a key feature, representing the isolated proton at the C-3 position.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Data Summary (Predicted): While experimental ¹³C NMR data is not readily available in the searched literature, a predicted spectrum based on structure-correlation and computational models provides valuable insight.

| Chemical Shift (δ, ppm) | Assignment |

| 163-165 | C-2 (C=O) |

| 158-160 | C-4 (C-OH) |

| 138-140 | C-8a |

| 130-132 | C-7 |

| 125-127 | C-5 |

| 120-122 | C-4a |

| 118-120 | C-8 |

| 115-117 | C-6 (C-Br) |

| 98-100 | C-3 |

Interpretation: The predicted ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular structure. The downfield signal in the 163-165 ppm range is characteristic of the carbonyl carbon (C-2) of the lactam. The signal for the carbon bearing the hydroxyl group (C-4) is also expected to be significantly downfield. The carbon attached to the bromine atom (C-6) would appear in the 115-117 ppm region. The most upfield signal, around 98-100 ppm, is assigned to the C-3 carbon. The remaining signals correspond to the other aromatic carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1660-1640 | Strong | C=O stretching (Amide I) |

| 1620-1580 | Medium-Strong | C=C stretching (aromatic) |

| 1250-1000 | Medium-Strong | C-O stretching, C-N stretching |

| 850-800 | Strong | C-H out-of-plane bending (aromatic) |

| 700-600 | Medium | C-Br stretching |

Interpretation: The IR spectrum of this compound is expected to show a broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the overlapping stretching vibrations of the O-H and N-H groups. A strong, sharp peak between 1660-1640 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the cyclic amide (lactam). Aromatic C=C stretching vibrations will appear in the 1620-1580 cm⁻¹ region. The presence of the C-Br bond is indicated by a medium intensity absorption in the lower frequency region of the spectrum (700-600 cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Experimental Protocol: The mass spectrum can be obtained using an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Data Summary:

| m/z | Interpretation |

| 240/242 | [M]⁺∙ (Molecular ion) |

| 241/243 | [M+H]⁺ (Protonated molecule) |

| 212/214 | [M-CO]⁺∙ or [M+H-CO]⁺ |

| 184/186 | [M-CO-CO]⁺∙ or [M+H-CO-CO]⁺ |

| 133 | [M-Br-CO]⁺ |

Interpretation: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The protonated molecule [M+H]⁺ would be observed at m/z 241 and 243.[1] A common fragmentation pathway for quinolinone derivatives involves the loss of a neutral carbon monoxide (CO) molecule from the lactam ring, which would result in fragment ions at m/z 212 and 214.[2] Further fragmentation could involve the loss of another CO molecule or the bromine atom.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 4-bromoaniline.

Experimental Protocol:

A widely used synthetic route involves the reaction of 4-bromoaniline with a malonic acid derivative followed by a cyclization reaction.[1]

-

Step 1: Condensation. 4-bromoaniline is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in a suitable solvent.

-

Step 2: Cyclization. The intermediate from Step 1 is then subjected to a thermal cyclization, often in a high-boiling solvent like diphenyl ether or by using a dehydrating agent such as polyphosphoric acid (PPA), to yield the final product.[1][3]

Caption: Synthetic Workflow Overview.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of this compound. The detailed analysis of NMR, IR, and MS data, supported by established experimental protocols, offers researchers and drug development professionals the necessary tools to confidently work with this important chemical entity. This foundational knowledge is critical for ensuring the quality of starting materials and for the rational design of new quinolinone-based therapeutic agents.

References

Physical and chemical properties of 6-Bromo-4-hydroxyquinolin-2(1H)-one

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinolin-2(1H)-one

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound (CAS No. 54675-23-9) is a halogenated derivative of the 4-hydroxyquinolin-2-one scaffold.[1][2] This class of compounds is of significant interest in medicinal chemistry and materials science due to the quinoline core, a privileged structure found in numerous pharmacologically active agents.[3] The presence of the bromine atom at the C6 position, combined with the hydroxyl and ketone functionalities, provides multiple reactive sites for synthetic diversification, making it a valuable intermediate in the development of novel therapeutics and functional organic materials.[2][4]

A crucial chemical feature of this molecule is its existence in a tautomeric equilibrium between the keto (amide) form, this compound, and the enol (iminol) form, 6-Bromoquinoline-2,4-diol.[1][5] While the keto form generally predominates in the solid state and in many solvents, understanding this equilibrium is fundamental to predicting its reactivity and intermolecular interactions.

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development, dictating its handling, solubility, and pharmacokinetic potential. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54675-23-9 | [1][4][6] |

| Molecular Formula | C₉H₆BrNO₂ | [1][2][7] |

| Molecular Weight | 240.05 g/mol | [1][7] |

| Physical Form | Solid | [5] |

| Melting Point | 211-212 °C | [2][6] |

| Boiling Point (Predicted) | 451.3 ± 45.0 °C | [2][6] |

| Density (Predicted) | 1.801 ± 0.06 g/cm³ | [2][6] |

| Solubility | Very slightly soluble (0.17 g/L at 25 °C) | [7] |

| pKa (Predicted) | 4.50 ± 1.00 | [2][6][7] |

| Topological Polar Surface Area | 49.3 Ų | [1][7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Storage Conditions | Sealed in dry, Room Temperature | [5][6] |

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount in chemical synthesis. The following section details the characteristic spectroscopic data used to identify and verify the integrity of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environment. The spectrum, typically run in DMSO-d₆, reveals key structural information.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

7.85 (d, J=2.20 Hz, 1H): This doublet corresponds to the proton at the C5 position. It is split only by the proton at C7, resulting in a small meta-coupling constant.

-

7.65 (dd, J=8.79, 2.20 Hz, 1H): This doublet of doublets is assigned to the proton at the C7 position. It exhibits a large ortho-coupling (J=8.79 Hz) with the C8 proton and a smaller meta-coupling (J=2.20 Hz) with the C5 proton.

-

7.21 (d, J=8.79 Hz, 1H): This doublet represents the proton at the C8 position, showing a characteristic ortho-coupling to the C7 proton.

-

5.75 (s, 1H): This singlet is attributed to the vinyl proton at the C3 position. Its isolated nature (no adjacent protons) results in a singlet peak.[8]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution characteristic of a bromine-containing compound.

-

MS (ESI+): m/z 241.91 [M+H]⁺.[8]

-

Isotopic Pattern: A critical validation point is the presence of two major peaks of nearly equal intensity ([M+H]⁺ and [M+2+H]⁺) separated by 2 m/z units. This pattern is the signature of the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br), providing unambiguous evidence of the compound's elemental composition.

Synthetic Strategy: A Validated Protocol

The synthesis of this compound is reliably achieved via a thermal cyclization of an N-aryl malonamic acid intermediate. This approach is robust and commonly cited in the literature.[4][8]

Rationale for Experimental Design

The chosen synthetic pathway leverages readily available starting materials, 4-bromoaniline and a malonic acid equivalent like 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[4][8] The key transformation is an intramolecular Friedel-Crafts-type acylation, which requires a strong dehydrating agent and heat. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) are highly effective for this cyclization, as they promote the necessary condensation by activating the carboxylic acid and acting as a non-nucleophilic acid catalyst.[8] The final precipitation in water is a classic workup step to isolate the water-insoluble organic product from the acidic reaction medium.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

-

Intermediate Formation: In a suitable reaction vessel, combine 4-bromoaniline (1.0 eq) and 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq). Heat the mixture for approximately 1.5 hours. Upon cooling, the intermediate, 3-((4-bromophenyl)amino)-3-oxopropanoic acid, is formed. The acetone by-product can be removed under vacuum.[4][8]

-

Cyclization: To the solid intermediate, add Eaton's Reagent or Polyphosphoric Acid (PPA) (e.g., ~10g PPA per 0.7g of intermediate). Heat the resulting mixture to 70-120°C under an inert atmosphere (e.g., argon) overnight.[8]

-

Isolation: After cooling to room temperature, carefully pour the reaction mixture onto ice. A precipitate will form.[4][8]

-

Purification: Collect the solid precipitate by filtration. Wash the solid thoroughly with water to remove residual acid, followed by a wash with ethanol to remove organic impurities. Dry the resulting solid under vacuum to yield the title compound.[4][8]

Reactivity and Applications in Drug Discovery

This compound serves primarily as a versatile chemical building block.[2] Its utility stems from several key reactive sites:

-

Aromatic Bromine (C6): The bromo-substituent is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, and amino groups, enabling the synthesis of complex molecular libraries for screening.

-

Phenolic Hydroxyl (C4): The hydroxyl group can be alkylated or acylated to generate ethers and esters, which can modulate the compound's solubility and hydrogen-bonding capabilities. It can also be converted to a triflate, another excellent leaving group for cross-coupling reactions.

-

Lactam NH (N1): The nitrogen atom can be alkylated or arylated, providing another vector for structural diversification.

Given that the quinoline framework is central to many biologically active compounds, this intermediate is a valuable starting point for synthesizing analogs of anticancer, antimicrobial, and anti-inflammatory agents.[3]

Conclusion

This compound is a well-characterized and synthetically accessible intermediate. Its defined physicochemical properties, predictable spectroscopic profile, and multiple points for chemical modification make it a highly valuable scaffold for researchers in organic synthesis and medicinal chemistry. The robust synthesis and potential for diverse functionalization ensure its continued relevance in the exploration of novel chemical space for drug discovery and materials science.

References

- 1. This compound | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 54675-23-9 [chemicalbook.com]

- 5. This compound | 54675-23-9 [sigmaaldrich.com]

- 6. This compound | 54675-23-9 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinolin-2(1H)-one: A Keystone Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold and the Significance of 6-Bromo-4-hydroxyquinolin-2(1H)-one

The quinolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Within this important class of molecules, this compound (CAS Number: 54675-23-9) has emerged as a critical intermediate for the synthesis of a variety of pharmacologically active agents.[2] Its utility lies in the strategic placement of reactive sites—the bromine atom and the hydroxyl group—which allow for diverse chemical modifications and the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application as a building block in the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 54675-23-9 | [3] |

| Molecular Formula | C₉H₆BrNO₂ | [3] |

| Molecular Weight | 240.05 g/mol | [4] |

| Appearance | Solid | |

| Storage | Sealed in dry, room temperature | |

| Solubility | Very slightly soluble (0.17 g/L at 25°C) | [3] |

| pKa (Predicted) | 4.50 ± 1.00 | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process. One common and effective method involves the reaction of 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), followed by cyclization.[4]

Experimental Protocol: Synthesis from 4-Bromoaniline and Meldrum's Acid

This protocol is adapted from a method described in Synthetic Communications.[4]

Step 1: Formation of the Acetoacetamide Intermediate

-

In a reaction vessel, combine 4-bromoaniline (30.0 g, 174 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (25.1 g, 174 mmol).

-

Heat the mixture at 80°C for 1.5 hours.

-

Cool the reaction mixture to ambient temperature. The intermediate, 3-((4-bromophenyl)amino)-3-oxopropanoic acid, is formed.

-

Remove the acetone byproduct under vacuum to yield the intermediate as a dry solid.

Step 2: Cyclization to this compound

-

To the solid intermediate from Step 1, add Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid, 100 mL).

-

Heat the resulting mixture at 70°C overnight.

-

After cooling to room temperature, pour the mixture into water.

-

Filter the resulting brown precipitate and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain this compound as a light brown solid.

DOT Script for Synthesis Workflow

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology.

As a Precursor for Kinase Inhibitors

The quinolinone core is a well-established pharmacophore for the development of kinase inhibitors. Derivatives of this compound have been investigated as potential inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

A study focused on the design and synthesis of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives, which were then evaluated for their in-vitro anticancer activity against MDA-MB (breast cancer) and A549 (lung cancer) cell lines.[1] The synthesized compounds demonstrated notable cytotoxic effects. For instance, the 6-fluoro analog exhibited an IC₅₀ value of 397.56 µg/mL against the A549 cell line.[1] This highlights the potential of the 6-substituted quinolinone scaffold in developing novel anticancer agents.

DOT Script for Targeted Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by quinolinone derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed (H302)[5]

-

Causes skin irritation (H315)[5]

-

Causes serious eye irritation (H319)[5]

-

May cause respiratory irritation (H335)[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the development of novel therapeutic agents, particularly in the realm of oncology. The demonstrated success of its derivatives as kinase inhibitors underscores the importance of this scaffold in modern drug discovery. Further exploration of the chemical space around this core structure holds significant promise for the identification of new and effective treatments for a range of diseases.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 6-Bromo-4-hydroxyquinolin-2(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-hydroxyquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class. While its definitive mechanism of action has not been elucidated in publicly available scientific literature, the broader family of quinolinone derivatives has demonstrated significant potential in medicinal chemistry, exhibiting a range of biological activities. This technical guide addresses the current knowledge gap by providing a comprehensive overview of the compound's chemical characteristics and a survey of the established biological activities of structurally related quinolinones. Based on this analysis, we propose a putative mechanism of action and present a detailed, field-proven experimental workflow for its investigation. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and to guide the design of future studies aimed at uncovering its molecular targets and downstream signaling effects.

Introduction: The Knowledge Gap and Therapeutic Potential

This compound remains a molecule of interest primarily within the realm of chemical synthesis and as a building block for more complex pharmaceutical agents. To date, its specific biological targets and a detailed mechanism of action are not well-documented. However, the quinolinone scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with established therapeutic value. Derivatives of quinoline have been investigated for a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[1][2] Notably, certain quinoline derivatives have shown promise as anticancer agents by inducing apoptosis and exhibiting cytotoxic activity against various cancer cell lines.[3] This guide, therefore, pivots from a descriptive account of a known mechanism to a prescriptive framework for its discovery, leveraging the known activities of its chemical relatives to inform a rational, evidence-based approach to its study.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | [4][5] |

| Molecular Weight | 240.05 g/mol | [4] |

| CAS Number | 54675-23-9 | [4] |

| Appearance | Solid | N/A |

| Solubility | Very slightly soluble in water (0.17 g/L at 25°C) | [5] |

| pKa (Predicted) | 4.50 ± 1.00 | [5] |

A common synthetic route to this compound involves the reaction of 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by cyclization using an acidic catalyst such as Eaton's reagent.[6]

Biological Activities of Structurally Related Quinolinone Derivatives: A Foundation for Hypothesis

The biological activities of various quinolinone derivatives provide valuable insights into the potential therapeutic applications and, by extension, the possible mechanisms of action of this compound.

Anticancer Activity

The quinoline scaffold is present in several approved anticancer drugs.[7] Derivatives have been shown to exert their effects through multiple mechanisms, including:

-

Induction of Apoptosis: Certain substituted quinolines, such as 6-Bromo-5-nitroquinoline, have demonstrated the ability to induce programmed cell death in cancer cells.[3]

-

Inhibition of Tyrosine Kinases: The quinoline core is a key feature of several tyrosine kinase inhibitors used in cancer therapy.[7]

-

Disruption of Tubulin Polymerization: Some quinolone derivatives act as antimitotic agents by interfering with the dynamics of microtubule formation.[7]

-

Cell Cycle Arrest: Various quinoline compounds have been shown to halt the cell cycle at different phases, preventing cancer cell proliferation.[8]

Antibacterial Activity

Quinoline derivatives have a long history as antibacterial agents. Their mechanisms often involve:

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism of fluoroquinolone antibiotics.

-

Targeting LptA: More recent research has identified the lipopolysaccharide transport protein A (LptA) as a novel target for certain quinoline derivatives, particularly against Gram-negative bacteria.[9]

-

Broad-Spectrum Activity: Novel quinoline derivatives have been synthesized that exhibit potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[9][10]

The following table summarizes the observed biological activities of some relevant quinolinone derivatives:

| Compound Class/Derivative | Biological Activity | Reported Mechanism/Target | Source |

| 6-Bromo-5-nitroquinoline | Anticancer (antiproliferative) | Induction of apoptosis | [3] |

| Quinolone-coupled hybrids | Broad-spectrum antibacterial | Potential dual-targeting of LptA and Topoisomerase IV | [9] |

| Quinoline-2-one derivatives | Antibacterial (Gram-positive) | Dihydrofolate reductase inhibition, anti-biofilm activity | [10] |

| Various quinoline derivatives | Anticancer | Tyrosine kinase inhibition, tubulin polymerization inhibition, cell cycle arrest | [7][8] |

A Proposed Research Framework for Elucidating the Mechanism of Action

Given the lack of direct evidence for the mechanism of action of this compound, a systematic, multi-pronged investigational approach is warranted. The following workflow is proposed as a robust strategy for its elucidation.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

Review of quinolin-2-one derivatives in drug discovery

An In-Depth Technical Guide to Quinolin-2-one Derivatives in Drug Discovery

Foreword: The Enduring Scaffolding of Innovation

In the landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their persistent recurrence in a multitude of therapeutic agents. These "privileged scaffolds" serve as a testament to an evolutionarily optimized architecture for interacting with biological targets. The quinolin-2-one core is a quintessential example of such a scaffold.[1][2] Comprising a fused benzene and pyridinone ring system, this heterocyclic motif is not merely a synthetic curiosity but a foundational element in a vast array of biologically active molecules, from natural alkaloids to clinically approved pharmaceuticals.[3][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a conventional review format in favor of a narrative that delves into the causality behind experimental design, the intricacies of structure-activity relationships (SAR), and the practical methodologies that underpin the journey from a lead compound to a clinical candidate. We will explore the synthesis, diverse pharmacological activities, and mechanistic underpinnings of quinolin-2-one derivatives, grounding our discussion in authoritative data and field-proven insights.

The Medicinal Chemistry of Quinolin-2-one: Synthesis and Strategy

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery, as it allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5] Quinolin-2-one derivatives can be constructed through various classical and modern synthetic routes, offering chemists a versatile toolkit for derivatization.[6][7]

A prevalent and robust strategy involves the transformation of coumarin precursors. This approach is particularly valuable as it leverages a readily available class of starting materials to build the quinolin-2-one core.

Experimental Protocol: Synthesis of N-Amino-4,7-dimethyl-6-nitroquinolin-2-one from a Coumarin Precursor

This protocol details a reliable method for synthesizing a substituted quinolin-2-one, which can serve as a versatile intermediate for further functionalization. The causality behind each step is explained to provide a deeper understanding of the transformation.

Step 1: Nitration of 4,7-dimethylcoumarin

-

Objective: To introduce a nitro group onto the coumarin backbone, which is a key functional handle for the subsequent ring-opening and recyclization.

-

Procedure:

-

Cool a solution of 4,7-dimethylcoumarin (1 equivalent) in concentrated sulfuric acid to 0°C in an ice bath. The sulfuric acid acts as both a solvent and a protonating agent, activating the ring system for electrophilic nitration.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C to prevent side reactions and over-nitration.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice. This precipitates the product and quenches the reaction.

-

Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry. The primary product is typically 4,7-dimethyl-6-nitrocoumarin.[8][9]

-

-

Self-Validation: The product should be characterized by melting point and spectroscopic methods (¹H NMR, IR) to confirm the regioselectivity of nitration.

Step 2: Ring Transformation to Quinolin-2-one

-

Objective: To convert the nitrocoumarin into the corresponding N-aminoquinolin-2-one via reaction with hydrazine.

-

Procedure:

-

Dissolve the 4,7-dimethyl-6-nitrocoumarin (1 equivalent) in a suitable solvent such as anhydrous pyridine.[8][9] Pyridine serves as a high-boiling basic solvent that facilitates the reaction.

-

Add hydrazine hydrate (3 equivalents) to the solution. The hydrazine acts as the nucleophile for ring opening and the nitrogen source for the new pyridinone ring.

-

Reflux the mixture for 6-8 hours with stirring. The elevated temperature is necessary to drive the ring-opening and subsequent intramolecular cyclization.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction and concentrate it under reduced pressure to remove the solvent.

-

Recrystallize the crude product from a suitable solvent like ethanol to yield pure N-amino-4,7-dimethyl-6-nitroquinolin-2-one as yellow crystals.[8][9]

-

-

Self-Validation: Confirm the structure of the final product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the coumarin lactone carbonyl stretch and the appearance of amide and amine signals in the IR and NMR spectra are key indicators of a successful transformation.

Caption: General workflow for synthesizing a quinolin-2-one derivative from a coumarin precursor.

Therapeutic Frontiers: Pharmacological Activities of Quinolin-2-one Derivatives

The true value of the quinolin-2-one scaffold lies in its remarkable versatility as a pharmacophore, demonstrating efficacy across a spectrum of diseases.[2] By modifying the substitution pattern around the core, medicinal chemists can fine-tune the biological activity to target distinct pathways and pathologies.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Quinolin-2-one derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[10][11]

Mechanism of Action:

-

Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[12] Many derivatives are designed to compete with ATP in the kinase active site. For instance, novel quinolin-2(1H)-ones have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), key drivers in breast and other cancers.[13]

-

Induction of Apoptosis: Numerous quinolin-2-one compounds trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by activating pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.[13][14]

-

Cell Cycle Arrest: These derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phase, thereby preventing them from dividing.[13][14]

Caption: Quinolin-2-one derivatives inhibiting the EGFR/HER-2 signaling cascade.

Structure-Activity Relationship (SAR):

-

Substituents at the 3- and 4-positions are critical for activity. For example, large, bulky alkoxy groups at the 7-position and an amino side chain at the 4-position have been shown to enhance antiproliferative effects.[15]

-

For dual EGFR/HER-2 inhibitors, a quinoline core with an azomethine group at position 3 and a hydrophobic tail has proven effective.[13]

| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ (nM) | Reference |

| Quinolin-2(1H)-one-Azomethine | EGFR / HER-2 | MCF-7 (Breast) | 34 | [13] |

| 7-benzyloxy-quinolin-4-amine | p53/Bax pathway | HCT116 (Colon) | < 1000 | [15] |

| Quinolin-2-one hybrid | Multiple Kinases | Various | Varies | [16] |

Table 1: Representative Anticancer Activities of Quinolin-2-one Derivatives.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a grave threat to global health. Quinolin-2-one derivatives have shown significant promise as a new class of antibacterial agents, particularly against resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[17][18]

Mechanism of Action:

-

Enzyme Inhibition: While structurally distinct from fluoroquinolone antibiotics, some quinolin-2-one derivatives inhibit essential bacterial enzymes. Dihydrofolate reductase (DHFR) has been identified as a key target, disrupting the folic acid synthesis pathway necessary for bacterial survival.[17][18]

-

Biofilm Disruption: Bacterial biofilms are a major cause of persistent infections. Certain quinolin-2-one compounds have demonstrated potent anti-biofilm activity, reducing biofilm formation in MRSA at sub-inhibitory concentrations, an effect significantly greater than that of standard antibiotics like vancomycin.[17][18]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of a quinolin-2-one derivative that visibly inhibits the growth of a target bacterium.

-

Procedure (Broth Microdilution Method):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

-

Prepare a standardized bacterial inoculum (e.g., MRSA) adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the bacterial suspension to each well containing the diluted compound.

-

Include controls: a positive control (broth + bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., daptomycin) should be run in parallel as a reference standard.[17]

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

-

Self-Validation: The positive control must show robust growth, and the negative control must remain clear. The MIC of the reference standard should fall within its expected range.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 6c | MRSA | 0.75 | [17][18] |

| Compound 6c | VRE | 0.75 | [17][18] |

| Compound 6l | MRSA | Promising Activity | [17][18] |

| Compound 6o | VRE | Promising Activity | [17][18] |

Table 2: Antibacterial Activity of Lead Quinolin-2-one Derivatives against MDR Bacteria.

Neuroprotective Activity: Targeting Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) represent a significant unmet medical need. The quinolin-2-one scaffold has been explored for its potential to target key pathological drivers of these diseases.[19][20]

Mechanism of Action:

-

GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a critical enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of AD leading to neurofibrillary tangles. Novel quinolin-2-one derivatives have been identified as potent GSK-3β inhibitors, effectively reducing tau aggregates in cellular models.[21]

-

AChE Inhibition: Some derivatives act as inhibitors of Acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE can help improve cognitive function in AD patients.[19]

One promising compound, 7c , demonstrated superior GSK-3β inhibition (IC₅₀ = 4.68 nM) compared to the reference staurosporine and was shown to alleviate cognitive impairments in a scopolamine-induced mouse model of memory loss.[21] This highlights the potential of these compounds to move from in vitro promise to in vivo efficacy.

Caption: The logical progression of quinolin-2-one derivatives in the drug discovery pipeline.

Future Perspectives and Conclusion

The quinolin-2-one scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance. Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual kinase and apoptosis induction activity) for a synergistic therapeutic effect.[22]

-

Hybrid Molecules: Fusing the quinolin-2-one core with other pharmacophores to create novel hybrid drugs with enhanced potency or new mechanisms of action.[16]

-

Targeted Delivery: Developing quinolin-2-one-based conjugates for targeted delivery to specific tissues or cell types, thereby increasing efficacy and reducing off-target toxicity.

This guide has illuminated the multifaceted nature of quinolin-2-one derivatives, from their fundamental synthesis to their application in oncology, infectious disease, and neurology. The self-validating protocols and mechanistic insights provided herein are intended to empower researchers to build upon this rich foundation. The journey from a privileged scaffold to a life-saving medicine is complex, but for the quinolin-2-one core, the path forward is exceptionally bright.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Therapeutic Potental of Quinolin-2 H-one Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Natural occurrence of 4-hydroxyquinolin-2-one compounds

An In-Depth Technical Guide to the Natural Occurrence of 4-Hydroxyquinolin-2-one Compounds

Introduction: The Ubiquitous Quinolone Scaffold

The 4-hydroxyquinolin-2-one moiety represents a privileged heterocyclic scaffold found at the core of numerous natural products and pharmacologically active compounds.[1][2] Also known by its tautomeric name, quinoline-2,4-dione, this structural motif is a recurring theme in the chemistry of life, having been isolated from a vast array of organisms, including bacteria, fungi, plants, and even marine life.[3] These compounds, broadly classified as alkaloids, are not mere metabolic curiosities; they are functional molecules that exhibit a remarkable spectrum of biological activities, ranging from antimicrobial and anticancer to complex roles in intercellular communication.[2][3][4]

This guide provides a comprehensive exploration of the natural world of 4-hydroxyquinolin-2-ones. We will delve into their biosynthetic origins, survey their distribution across different biological kingdoms, outline methodologies for their isolation and characterization, and examine the diverse biological activities that make them a compelling subject for researchers in natural products chemistry, chemical biology, and drug development.

Part 1: Biosynthesis of the Core Scaffold

The widespread occurrence of the 4-hydroxyquinolin-2-one core is rooted in a conserved biosynthetic pathway that utilizes fundamental building blocks from primary metabolism. The causality behind this pathway's prevalence is its reliance on anthranilic acid, an intermediate in tryptophan biosynthesis, which provides the foundational benzene ring and nitrogen atom.

The biosynthesis is primarily understood as a function of Type III polyketide synthases (PKSs). The general mechanism proceeds as follows:

-

Initiation : The pathway is initiated by the acylation of the PKS enzyme with an anthraniloyl-CoA starter unit.

-

Elongation : The enzyme then catalyzes two successive decarboxylative condensation reactions with malonyl-CoA, extending the polyketide chain.

-

Cyclization : The resulting diketide intermediate undergoes an intramolecular Claisen condensation, a chemically favorable ring-closing reaction, to form the heterocyclic quinolone ring system.[5] This cyclization is the critical step that establishes the core 4-hydroxyquinolin-2-one scaffold.

The immense structural diversity observed in nature arises from subsequent tailoring reactions, including N-methylation, alkylation at the C3 position, and various substitutions on the aromatic ring.

Part 2: Occurrence and Role in Microorganisms

Perhaps the most functionally elegant role of 4-hydroxyquinolin-2-ones is observed in the bacterial kingdom, particularly in the opportunistic human pathogen Pseudomonas aeruginosa. This bacterium utilizes a class of 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules in its quorum sensing (QS) network, a sophisticated system of cell-to-cell communication.

The Pseudomonas Quinolone Signal (PQS)

The cornerstone of this system is 2-heptyl-3-hydroxy-4-quinolone, famously known as the Pseudomonas Quinolone Signal (PQS).[6] PQS functions as a crucial intracellular link integrating two other major QS systems, las and rhl, which together orchestrate the expression of numerous virulence factors and are essential for biofilm formation.[6] The biosynthesis of PQS and its congeners is governed by the pqsABCDE operon.[7]

The PQS signaling pathway is a self-validating system critical for pathogenesis:

-

Synthesis : The pqs operon synthesizes the precursor 2-heptyl-4-quinolone (HHQ), which acts as a diffusible intercellular signal.

-

Conversion & Activation : The PqsH monooxygenase converts HHQ to the more active PQS.

-

Regulation : PQS binds to and activates the transcriptional regulator PqsR (also known as MvfR), which in turn upregulates the pqs operon itself, creating a positive feedback loop. This activation also enhances the production of virulence factors like elastase and pyocyanin.

Beyond its signaling role, microbial quinolones also possess direct bioactivities. For instance, the novel quinolone JH62, also isolated from P. aeruginosa, has demonstrated potent anticancer activity by inducing mitochondrial disruption and autophagic cell death in cancer cells, while showing low cytotoxicity to normal cells.[7]

Part 3: A Rich Reservoir in the Plant Kingdom

The plant kingdom, particularly the Rutaceae (citrus) family, is a prolific source of 4-hydroxyquinolin-2-one alkaloids.[5][8] These compounds contribute to the chemical defense mechanisms of plants and are responsible for some of their medicinal properties. Their structures in plants are often more complex than in microbes, featuring additional fused rings (furoquinolines, pyranoquinolines) and diverse substitution patterns.[9][10]

| Compound Name | Plant Source | Key Reported Biological Activity | Reference |

| 1-methyl-2-tridecyl-4(1H)-quinolone | Evodia rutaecarpa | Insect growth inhibitor | [11] |

| Ravenoline | Ravenia spectabilis | Not specified | |

| Paraensine | Euxylophora paraensis | Not specified | |

| 2-octylquinolin-4(1H)-one | Crinum firmifolium | Antiplasmodial | [12] |

| Atanine | Evodia rutaecarpa | Anthelmintic | [4] |

| 4-Methoxy-1-methylquinolin-2-one | Zanthoxylum nitidum | Not specified | [13] |

Table 1: Representative 4-hydroxyquinolin-2-one derivatives isolated from various plant species.

The isolation of these compounds from complex plant matrices requires systematic and robust methodologies, as detailed in the following section.

Part 4: A Generalized Protocol for Isolation and Structure Elucidation

The process of isolating pure alkaloids from natural sources is a foundational skill in pharmacognosy and natural products chemistry. The choice of methodology is dictated by the physicochemical properties of the target molecules, namely their basicity and differential solubility. The following protocol provides a self-validating workflow for the successful isolation of 4-hydroxyquinolin-2-one alkaloids from plant material.

Step-by-Step Experimental Protocol

-

Extraction :

-

Rationale : To efficiently extract a broad range of metabolites, including the target alkaloids, from the dried and powdered plant material.

-

Procedure : Macerate or percolate the powdered plant material (e.g., leaves, roots) with a polar solvent like methanol or ethanol. Repeat the extraction 2-3 times to ensure exhaustive recovery. Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.[11][14]

-

-

Acid-Base Partitioning :

-

Rationale : This is the crucial step to selectively separate basic alkaloids from neutral and acidic compounds. Alkaloids, being basic, form water-soluble salts in acidic conditions, while other non-basic compounds remain in the organic phase.

-

Procedure :

-

a. Dissolve the crude extract in a mixture of an immiscible organic solvent (e.g., ethyl acetate) and dilute aqueous acid (e.g., 5% HCl).

-

b. Shake vigorously in a separatory funnel and allow the layers to separate. The protonated alkaloids will partition into the aqueous layer.

-

c. Collect the aqueous layer. Repeat the acid extraction on the organic layer to maximize alkaloid recovery.

-

d. Combine all aqueous extracts. Now, basify the aqueous solution to a pH of 9-10 with a base (e.g., NH4OH). This deprotonates the alkaloid salts, rendering them basic and organic-soluble again.

-

e. Extract the basified aqueous solution multiple times with an organic solvent (e.g., chloroform or dichloromethane). The free-base alkaloids will now move into the organic layer.[14][15]

-

f. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid fraction.

-

-

-

Chromatographic Purification :

-

Rationale : To separate the individual alkaloid components from the crude mixture based on their polarity.

-

Procedure :

-